molecular formula C22H25N3O6S B2875481 Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-26-4

Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No. B2875481
CAS RN: 399001-26-4
M. Wt: 459.52
InChI Key: JQDLAHHTVWUCOV-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The molecule contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . It also has an acetylphenyl group, a carbamoyl group, and a sulfonyl group attached to the piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the acetylphenyl and carbamoyl groups, and the attachment of the sulfonyl group . The exact methods would depend on the specific reactions used and the starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached acetylphenyl, carbamoyl, and sulfonyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring, for example, is known to participate in various reactions, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Crystallography Studies

This compound’s molecular and crystal structure can be studied using single crystal X-ray diffraction data. Such studies are crucial for understanding the compound’s three-dimensional arrangement, which can influence its reactivity and interaction with other molecules. The crystallography studies can provide insights into weak intermolecular interactions that affect crystal packing stability .

Synthesis of Coumarin Derivatives

The compound can act as an activated unsaturated system in conjugated addition reactions of carbanions in the presence of basic catalysts. This reactivity is particularly useful in the synthesis of coumarin derivatives, which have applications ranging from food additives to pharmaceuticals .

Antimicrobial Activity

Derivatives of this compound, such as 4-aryl-2H-chromen-2-one (neoflavonoids), have been shown to possess a broad spectrum of biological activities, including antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDLAHHTVWUCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

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